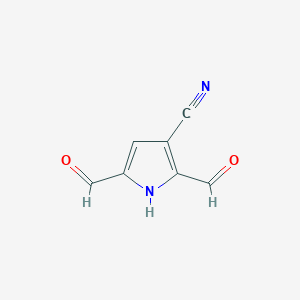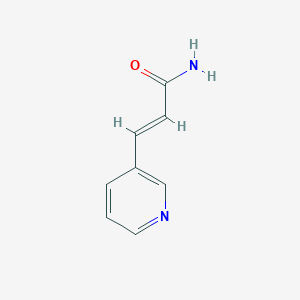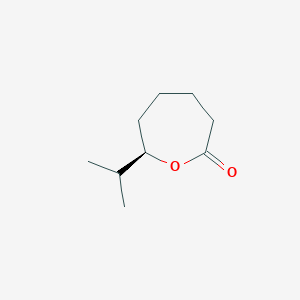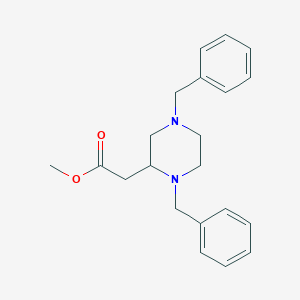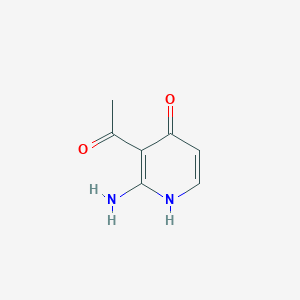
3-acetyl-2-amino-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2-amino-1H-pyridin-4-one, also known as 4-Acetamido-2-aminopyridine (4-AA), is a pyridine derivative that has been extensively studied for its potential applications in various fields of research. This molecule has gained significant attention due to its unique chemical structure and remarkable biological properties.
Mechanism Of Action
The mechanism of action of 3-acetyl-2-amino-1H-pyridin-4-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways involved in cell survival and proliferation.
Biochemical And Physiological Effects
Studies have shown that 3-acetyl-2-amino-1H-pyridin-4-one exhibits a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, the prevention of oxidative stress-induced damage, and the modulation of immune system function.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-acetyl-2-amino-1H-pyridin-4-one is its potent antioxidant and anti-inflammatory properties, which make it a valuable tool for studying the mechanisms of oxidative stress and inflammation in various disease models. However, one of the limitations of this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 3-acetyl-2-amino-1H-pyridin-4-one, including the development of novel synthetic methods, the identification of new biological targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to better understand the safety and toxicity profile of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 3-acetyl-2-amino-1H-pyridin-4-one can be achieved by different methods, including the reaction of 4-chloro-3-nitropyridine with acetamide, followed by reduction with iron powder and hydrochloric acid. Another method involves the reaction of 4-chloro-3-nitropyridine with acetic anhydride and ammonium acetate, followed by reduction with sodium borohydride.
Scientific Research Applications
3-acetyl-2-amino-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of research, including medicine, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
176238-50-9 |
|---|---|
Product Name |
3-acetyl-2-amino-1H-pyridin-4-one |
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-acetyl-2-amino-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H3,8,9,11) |
InChI Key |
YNRQVHQKUFZKDH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(NC=CC1=O)N |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)N |
synonyms |
4(1H)-Pyridinone, 3-acetyl-2-amino- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



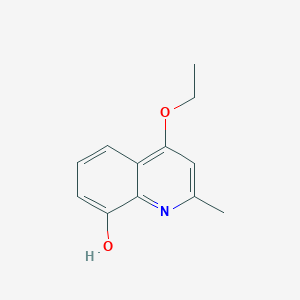

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
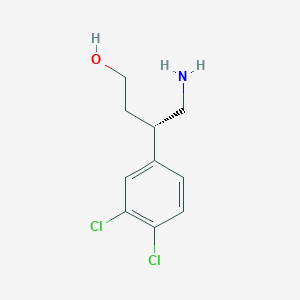
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)

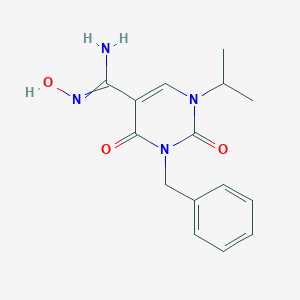
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
